6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one
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Overview
Description
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a base-catalyzed reaction between 4-fluorobenzaldehyde and 6-ethyl-2-methylchromone in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group at position 4 can be reduced to form a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 7-keto-6-ethyl-3-(4-fluoro-phenyl)-2-methyl-chromen-4-one.
Reduction: Formation of 4-hydroxy-6-ethyl-3-(4-fluoro-phenyl)-2-methyl-chromen-7-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at position 7 can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- [6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-8-yl]-N,N-dimethylmethanaminium
Uniqueness
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-3-11-8-14-16(9-15(11)20)22-10(2)17(18(14)21)12-4-6-13(19)7-5-12/h4-9,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNBQMKTFDKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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